

# The Versatile Intermediate: (6-Methylpyridazin-3-yl)methanamine in Modern Drug Discovery

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## Compound of Interest

Compound Name: (6-Methylpyridazin-3-yl)methanamine

Cat. No.: B1455589

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## Introduction: The Pyridazine Scaffold and Its Significance

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of a diverse array of therapeutic agents. Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects<sup>[1][2]</sup>. Within this important class of heterocycles, **(6-Methylpyridazin-3-yl)methanamine** emerges as a key chemical intermediate, offering a strategic entry point for the synthesis of complex bioactive molecules. The primary amine functionality provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth exploration of the synthesis and utility of **(6-Methylpyridazin-3-yl)methanamine**, complete with detailed protocols and expert insights for researchers in the field.

## Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of **(6-Methylpyridazin-3-yl)methanamine** is paramount for its effective and safe handling in a laboratory setting.

## Physicochemical Data Summary:

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	PubChem CID: 55284503
Molecular Weight	123.16 g/mol	PubChem CID: 55284503
Appearance	Expected to be a liquid or low-melting solid	Inferred from related compounds
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents	General chemical knowledge
pKa	Not available	-

(Note: Experimental data for the free base is limited in public literature; some properties are inferred.)

Safety Information for **(6-Methylpyridazin-3-yl)methanamine** Dihydrochloride:

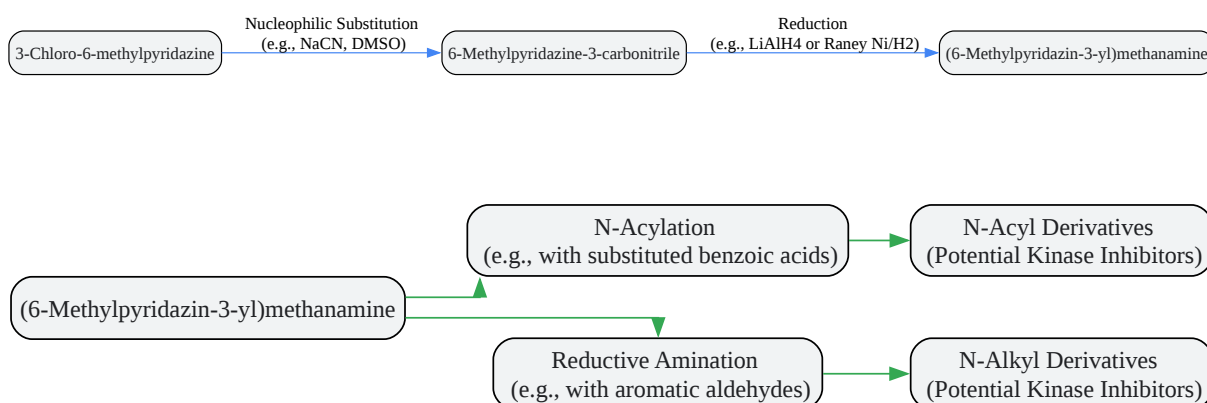
The dihydrochloride salt is the most common commercially available form. It is important to consult the Safety Data Sheet (SDS) before handling.

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[3].
- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling[3].

## Proposed Synthetic Pathways

While a definitive, publicly documented synthesis of **(6-Methylpyridazin-3-yl)methanamine** is not readily available, a scientifically sound and practical synthetic route can be proposed based on established chemical transformations of pyridazine derivatives. The following two-step

pathway, starting from the commercially available 3-chloro-6-methylpyridazine, is a logical and efficient approach.



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## References

- 1. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. (6-Methylpyridazin-3-yl)methanamine dihydrochloride | C<sub>6</sub>H<sub>11</sub>Cl<sub>2</sub>N<sub>3</sub> | CID 91667906 - PubChem [pubchem.ncbi.nlm.nih.gov]
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